N-(3-Pyridyl)-3-phenylsuccinimide

anticonvulsant seizure models structure–activity relationship

N-(3-Pyridyl)-3-phenylsuccinimide (CAS 69537-45-7; IUPAC: 3‑phenyl‑1‑(pyridin‑3‑yl)pyrrolidine‑2,5‑dione) is a member of the N‑pyridyl‑3‑phenylsuccinimide class, a group of small‑molecule heterocycles explored for their central nervous system activity. The compound is characterized by a monophenyl substituent at the 3‑position of the succinimide ring and a 3‑pyridyl moiety at the imide nitrogen.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 69537-45-7
Cat. No. B1204738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyridyl)-3-phenylsuccinimide
CAS69537-45-7
SynonymsN-(3-pyridyl)-3-phenylsuccinimide
NPPS
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O2/c18-14-9-13(11-5-2-1-3-6-11)15(19)17(14)12-7-4-8-16-10-12/h1-8,10,13H,9H2
InChIKeyJYHMYXSDHJOVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Pyridyl)-3-phenylsuccinimide (CAS 69537-45-7): A 3‑Phenyl‑Substituted Succinimide with Defined Anticonvulsant Structure–Activity Profile


N-(3-Pyridyl)-3-phenylsuccinimide (CAS 69537-45-7; IUPAC: 3‑phenyl‑1‑(pyridin‑3‑yl)pyrrolidine‑2,5‑dione) is a member of the N‑pyridyl‑3‑phenylsuccinimide class, a group of small‑molecule heterocycles explored for their central nervous system activity [1]. The compound is characterized by a monophenyl substituent at the 3‑position of the succinimide ring and a 3‑pyridyl moiety at the imide nitrogen. This specific substitution pattern distinguishes it from closely related analogs such as the 2‑phenyl regioisomer and the 3,3‑diphenyl derivatives, which exhibit markedly different pharmacological profiles [1][2].

Why Generic Substitution Fails: The Critical Role of 3‑Phenyl Substitution and Pyridyl Orientation in N-(3-Pyridyl)-3-phenylsuccinimide


In‑class succinimide derivatives cannot be interchanged without risking loss of biological activity. The presence of a single 3‑phenyl group is essential: N‑pyridyl‑3‑phenylsuccinimides (compounds 7–12) abolish MES‑ and scMET‑induced seizures, whereas the corresponding 3,3‑diphenyl analogs (compounds 1–6) are completely inactive [1]. Similarly, the regioisomeric N‑(3‑pyridyl)‑2‑phenylsuccinimide adopts a different conformation and is pharmacologically inactive [2]. These steep structure–activity relationships (SAR) mean that even a minor modification—removing the 3‑phenyl group, adding a second phenyl, or shifting the phenyl to the 2‑position—abolishes the desired anticonvulsant effect, making direct substitution scientifically invalid.

Quantitative Differentiation Evidence for N-(3-Pyridyl)-3-phenylsuccinimide (CAS 69537-45-7) Relative to Closest Analogs


Anticonvulsant Activity: 3-Phenylsuccinimide Core Active vs. 3,3-Diphenylsuccinimide Core Inactive

N-(3-Pyridyl)-3-phenylsuccinimide belongs to the N-pyridyl-3-phenylsuccinimide series (compounds 7–12) that abolished protection in the maximal electroshock (MES) and subcutaneous metrazol (scMET) seizure models in mice. In the same study, the structurally analogous N-pyridyl-3,3-diphenylsuccinimides (compounds 1–6) were completely inactive in both models [1]. The data demonstrate that the 3-monophenyl substitution is a prerequisite for anticonvulsant activity within this chemotype.

anticonvulsant seizure models structure–activity relationship

Regiochemical Requirement: 3-Phenyl Is Active; 2-Phenyl Regioisomer Is Inactive

The regioisomeric N-(3-pyridyl)-2-phenylsuccinimide (I-6) was examined by X-ray crystallography and extensive pharmacological screening and found to be devoid of anticonvulsant activity, in contrast to derivatives bearing a 3-phenyl substituent [1]. The 2-phenyl substitution forces the molecule into a conformation that is incompatible with the receptor pharmacophore, as evidenced by subsequent SAR studies on the active 3-phenyl series [2].

regiochemistry X-ray crystallography pharmacophore

Conformational Determinant: Torsional Angle of ~90° in Active Compounds vs. ~120° in Inactive Analogs

Crystallographic and molecular modeling studies demonstrate that the torsional angle between the pyridyl and succinimide rings is approximately 90° in anticonvulsant-active N-pyridyl-3-phenylsuccinimides, whereas it is about 120° in inactive 3,3-diphenyl derivatives [1]. This 30° difference correlates with distinct molecular electrostatic potential (MEP) minima near the carbonyl oxygens, which are positive for active compounds and differ significantly from those of inactive ones [1].

conformational analysis torsional angle molecular electrostatic potential

Documented Purity and Batch Analysis: 97% with NMR, HPLC, and GC Characterization

Commercially available N-(3-Pyridyl)-3-phenylsuccinimide (CAS 69537-45-7) is supplied at a standard purity of 97% with batch-specific QC data including NMR, HPLC, and GC analyses . This level of analytical documentation enables direct use in structure–activity studies without the need for additional purification, reducing variability in downstream assays.

purity quality control analytical characterization

N-(3-Pyridyl)-3-phenylsuccinimide (CAS 69537-45-7): High-Value Research and Industrial Application Scenarios


Anticonvulsant Drug Discovery SAR Studies

N-(3-Pyridyl)-3-phenylsuccinimide serves as a validated active scaffold in the 3‑phenylsuccinimide series for structure–activity relationship (SAR) programs targeting MES‑ and scMET‑sensitive seizures [1]. Its defined anticonvulsant activity contrasts with the inactivity of 3,3‑diphenyl and 2‑phenyl analogs, making it a reference compound for probing the molecular determinants of seizure protection [1][2].

Conformational and Pharmacophore Modeling

The well‑characterized torsional angle (~90°) and MEP profile of the active 3‑phenylsuccinimide class [1] make this compound suitable for computational studies, including pharmacophore model generation and molecular docking, where the 3‑pyridyl orientation is a key filter for virtual screening campaigns.

Analytical Reference Standard for Method Development

With documented 97% purity and available NMR, HPLC, and GC data , the compound can be used as a reference standard in analytical method development and validation for succinimide‑based drug candidates, ensuring reliable quantification and purity assessment in early‑phase pharmaceutical development.

Chemical Biology Tool for Investigating Succinimide Pharmacophore

As a representative member of the N‑pyridyl‑3‑phenylsuccinimide family, this compound can be employed as a tool molecule to dissect the contribution of the 3‑phenyl group and the 3‑pyridyl orientation to target engagement, particularly in studies aimed at understanding the conformational requirements for anticonvulsant action [1].

Quote Request

Request a Quote for N-(3-Pyridyl)-3-phenylsuccinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.